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molecular formula C19H25NO2 B8709968 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- CAS No. 88124-95-2

1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)-

Cat. No. B8709968
M. Wt: 299.4 g/mol
InChI Key: XOINLYWSOHEMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699467B2

Procedure details

A mixture of 10-undecene-1-ol (5.00 g, 29.36 mmol, 1 equiv), triphenylphosphine (7.70 g, 29.36 mmol, 1 equiv) and phthalimide (4.32 g, 29.36 mmol, 1 equiv) in dry tetrahydrofuran (THF, 30 mL) was stirred vigorously under argon. Diethyl azodicarboxylate (DEAD, 5.11 g, 29.36 mmol, 1 equiv) was diluted with THF (12 mL) and added dropwise by syringe. After the addition, the reaction was stirred at room temperature for 4 hours. The solvent was evaporated under vacuum and ether (30 mL) was added to precipitate the triphenylphosphine oxide and hydrazine dicarboxylate which were removed by filtration. The precipitate was rinsed with ether (2×30 mL) and the combined filtrates were evaporated to afford a yellow solid. The yellow solid was triturated with warm hexanes (3×50 mL) and filtered. The combined hexanes were evaporated to give 1-phthalimidylundec-10-ene as a yellow wax.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Diethyl azodicarboxylate
Quantity
5.11 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:32]1(=[O:42])[NH:36][C:35](=[O:37])[C:34]2=[CH:38][CH:39]=[CH:40][CH:41]=[C:33]12.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[C:32]1(=[O:42])[N:36]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11])[C:35](=[O:37])[C:34]2=[CH:38][CH:39]=[CH:40][CH:41]=[C:33]12

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCCCCCCC=C)O
Name
Quantity
7.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.32 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Diethyl azodicarboxylate
Quantity
5.11 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred vigorously under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise by syringe
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum and ether (30 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to precipitate the triphenylphosphine oxide and hydrazine dicarboxylate which
CUSTOM
Type
CUSTOM
Details
were removed by filtration
WASH
Type
WASH
Details
The precipitate was rinsed with ether (2×30 mL)
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid
CUSTOM
Type
CUSTOM
Details
The yellow solid was triturated with warm hexanes (3×50 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The combined hexanes were evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CCCCCCCCCC=C)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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